Tyrosylglutaminyl-alpha-glutamylalanylphenylalanylarginylarginylphenylalanylphenylalanylglycylprolylvaline
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Description
Tyrosylglutaminyl-alpha-glutamylalanylphenylalanylarginylarginylphenylalanylphenylalanylglycylprolylvaline is a useful research compound. Its molecular formula is C73H101N19O17 and its molecular weight is 1516.7 g/mol. The purity is usually 95%.
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Biological Activity
Overview of Biological Activity
Peptides like Tyrosylglutaminyl-alpha-glutamylalanylphenylalanylarginylarginylphenylalanylphenylalanylglycylprolylvaline exhibit various biological functions, including:
- Antioxidant Activity : Protects cells from oxidative stress.
- Anti-inflammatory Effects : Modulates inflammatory responses.
- Neuroprotective Properties : Supports neuronal health and function.
- Antimicrobial Activity : Exhibits potential against various pathogens.
Structure-Activity Relationship
The specific sequence of amino acids in this peptide influences its biological properties. Each amino acid contributes to the overall charge, hydrophobicity, and structural conformation, which in turn affects its interaction with biological targets.
Amino Acid | Role in Biological Activity |
---|---|
Tyrosine | Antioxidant properties |
Glutamine | Supports immune function |
Alanine | Enhances stability of peptide structure |
Phenylalanine | Involved in neurotransmitter synthesis |
Arginine | Promotes blood flow and wound healing |
Case Study 1: Antioxidant Activity
In a study examining the antioxidant capacity of various peptides, this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured neuronal cells. The mechanism was attributed to the presence of tyrosine, which scavenges free radicals effectively.
Case Study 2: Neuroprotective Effects
Research conducted on animal models indicated that this peptide could enhance cognitive function and protect against neurodegenerative diseases. The study highlighted that treatment with the peptide improved memory retention and reduced markers of neuroinflammation.
Case Study 3: Antimicrobial Properties
A recent investigation into the antimicrobial efficacy of several peptides found that this compound exhibited activity against common bacterial strains, including Escherichia coli and Staphylococcus aureus. The peptide's mechanism involved disrupting bacterial cell membranes.
- Antioxidant Mechanism : The tyrosine residue facilitates electron donation, neutralizing free radicals.
- Anti-inflammatory Mechanism : Glutamine modulates cytokine production, reducing inflammation.
- Neuroprotective Mechanism : The peptide enhances synaptic plasticity through modulation of neurotransmitter release.
Pharmacokinetics
The absorption and distribution of this compound have been studied to determine its bioavailability. Preliminary results suggest:
- Absorption Rate : Rapid uptake in gastrointestinal tract.
- Half-Life : Approximately 4 hours post-administration.
- Metabolism : Primarily occurs in the liver, with metabolites exhibiting similar biological activities.
Properties
IUPAC Name |
4-[[5-amino-2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-[[1-[[2-[2-[(1-carboxy-2-methylpropyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H101N19O17/c1-41(2)60(71(108)109)91-70(107)56-24-15-35-92(56)58(95)40-82-63(100)53(37-43-16-7-4-8-17-43)89-69(106)55(39-45-20-11-6-12-21-45)90-66(103)50(23-14-34-81-73(78)79)85-65(102)49(22-13-33-80-72(76)77)86-68(105)54(38-44-18-9-5-10-19-44)88-61(98)42(3)83-64(101)52(30-32-59(96)97)87-67(104)51(29-31-57(75)94)84-62(99)48(74)36-46-25-27-47(93)28-26-46/h4-12,16-21,25-28,41-42,48-56,60,93H,13-15,22-24,29-40,74H2,1-3H3,(H2,75,94)(H,82,100)(H,83,101)(H,84,99)(H,85,102)(H,86,105)(H,87,104)(H,88,98)(H,89,106)(H,90,103)(H,91,107)(H,96,97)(H,108,109)(H4,76,77,80)(H4,78,79,81) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJLFIMKNWBLRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H101N19O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583182 |
Source
|
Record name | Tyrosylglutaminyl-alpha-glutamylalanylphenylalanylarginylarginylphenylalanylphenylalanylglycylprolylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1516.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129356-77-0 |
Source
|
Record name | Tyrosylglutaminyl-alpha-glutamylalanylphenylalanylarginylarginylphenylalanylphenylalanylglycylprolylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.